REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[C:7]([C:12]#[N:13])=[CH:8][NH:9]2)=[CH:4][C:3]=1[O:15][CH3:16].P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:6]1[C:5]2[C:10](=[CH:11][C:2]([F:1])=[C:3]([O:15][CH3:16])[CH:4]=2)[N:9]=[CH:8][C:7]=1[C:12]#[N:13]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C2C(C(=CNC2=C1)C#N)=O)OC
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between aqueous sodium bicarbonate and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on to silica gel
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 1:5 ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC2=CC(=C(C=C12)OC)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 631 mg | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |